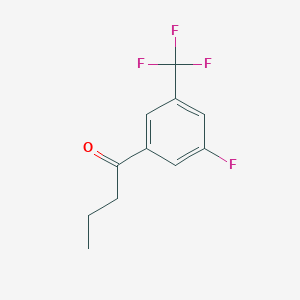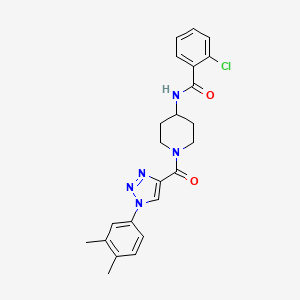
2-クロロ-N-(1-(1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボニル)ピペリジン-4-イル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with a distinctive molecular structure. This compound encompasses diverse functional groups including a chloro group, a triazole ring, and a benzamide moiety, endowing it with unique chemical and biological properties.
科学的研究の応用
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has found applications in multiple fields:
Chemistry: As an intermediate in organic synthesis and catalysis studies.
Biology: Used in studies of enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialized polymers and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions:
Starting Materials: Commonly, the synthesis begins with readily available precursors such as 3,4-dimethylbenzaldehyde, piperidine, and benzoyl chloride.
Key Reactions: The synthesis involves a series of nucleophilic substitutions, cycloadditions, and amidation reactions.
Reaction Conditions: Optimal conditions generally include temperature regulation, solvent choice (e.g., dichloromethane, ethanol), and catalyst presence.
Industrial Production Methods
On an industrial scale, the production employs:
Batch Processes: Ensuring precise control over reaction parameters.
Flow Chemistry: For enhanced efficiency and scalability, continuous flow techniques might be applied.
化学反応の分析
Types of Reactions
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various reactions:
Oxidation: Leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Can convert functional groups to their respective reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Commonly involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typical reagents include lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Employs reagents such as alkyl halides for alkylation or acyl chlorides for acylation.
Major Products
The reactions result in a variety of products, such as:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Derivatives with altered substituents on the aromatic ring or triazole moiety.
作用機序
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Enzymes, receptors, and proteins with specific binding sites for the triazole or benzamide groups.
Pathways: Inhibition or activation of biochemical pathways, modulating biological responses.
類似化合物との比較
Similar Compounds
2-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness
What sets 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its specific 3,4-dimethylphenyl substitution, which may impart unique binding affinities and selectivity in biological systems compared to its analogs.
This is just the tip of the iceberg. The compound's specific reactions, mechanisms, and uses might be subject to ongoing research and discoveries. Fascinating, isn't it?
特性
IUPAC Name |
2-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-7-8-18(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-17(10-12-28)25-22(30)19-5-3-4-6-20(19)24/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSASSYCZPURDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)

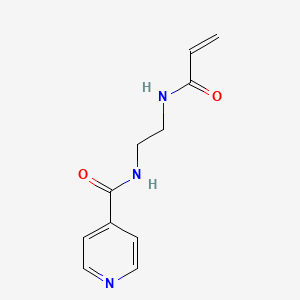

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)

![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)
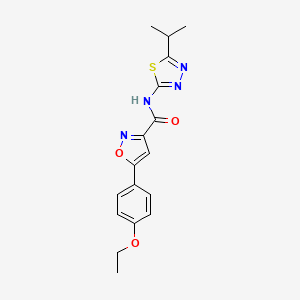
![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364573.png)

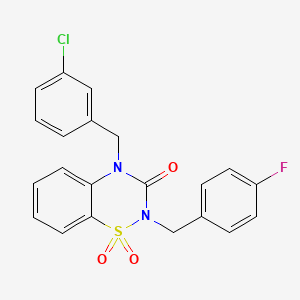
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)
